Cas no 1188263-66-2 (1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1))

1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1) structure
1188263-66-2 structure
商品名:1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1)
CAS番号:1188263-66-2
MF:C3H2KN2O3
メガワット:153.157881259918
CID:6792565
PubChem ID:156595096

1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1) 化学的及び物理的性質

名前と識別子

    • 1188263-66-2
    • 1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1)
    • インチ: 1S/C3H2N2O3.K/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);
    • InChIKey: ORQJBXFMILDJMS-UHFFFAOYSA-N
    • ほほえんだ: [K].O1C=NN=C1C(=O)O

計算された属性

  • せいみつぶんしりょう: 152.97024841g/mol
  • どういたいしつりょう: 152.97024841g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.2Ų

1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1329193-10mg
Potassium 1,3,4-oxadiazole-2-carboxylate
1188263-66-2 97%
10mg
$33.0 2025-03-05
Ambeed
A1329193-250mg
Potassium 1,3,4-oxadiazole-2-carboxylate
1188263-66-2 97%
250mg
$243.0 2025-03-05
Ambeed
A1329193-100mg
Potassium 1,3,4-oxadiazole-2-carboxylate
1188263-66-2 97%
100mg
$143.0 2025-03-05
Ambeed
A1329193-1g
Potassium 1,3,4-oxadiazole-2-carboxylate
1188263-66-2 97%
1g
$654.0 2025-03-05

1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1) 関連文献

1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1)に関する追加情報

Recent Advances in the Study of 1,3,4-Oxadiazole-2-carboxylic Acid, Potassium Salt (1:1) (CAS: 1188263-66-2)

1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1) (CAS: 1188263-66-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key scaffold in the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and potential applications in drug development.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 1,3,4-oxadiazole derivatives, including the potassium salt form. The researchers employed a microwave-assisted synthesis method, which significantly improved the yield and purity of the compound compared to traditional methods. The potassium salt form was found to exhibit enhanced solubility in aqueous solutions, making it a more viable candidate for in vivo studies. The study also reported that the compound demonstrated moderate inhibitory activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antimicrobial agent.

In another groundbreaking study, researchers investigated the anticancer properties of 1,3,4-oxadiazole-2-carboxylic acid, potassium salt (1:1). The compound was tested against a panel of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results, published in Bioorganic & Medicinal Chemistry Letters (2024), indicated that the compound induced apoptosis in cancer cells through the activation of the intrinsic mitochondrial pathway. Notably, the potassium salt form showed improved bioavailability and reduced cytotoxicity in normal cells compared to its free acid counterpart, highlighting its potential as a safer chemotherapeutic agent.

Further research has delved into the anti-inflammatory effects of this compound. A recent study in the European Journal of Pharmacology (2024) demonstrated that 1,3,4-oxadiazole-2-carboxylic acid, potassium salt (1:1), effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages. The study proposed that the compound's mechanism of action involves the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation. These findings open new avenues for the development of anti-inflammatory drugs with fewer side effects than current therapies.

Despite these promising results, challenges remain in the clinical translation of 1,3,4-oxadiazole-2-carboxylic acid, potassium salt (1:1). Issues such as stability under physiological conditions and potential drug-drug interactions need to be addressed in future studies. However, the compound's multifunctional pharmacological profile and improved physicochemical properties make it a compelling candidate for further investigation. Ongoing research is expected to explore its applications in combination therapies and targeted drug delivery systems, potentially revolutionizing treatment strategies for various diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1188263-66-2)
A1250920
清らかである:99%/99%
はかる:250mg/1g
価格 ($):199/536